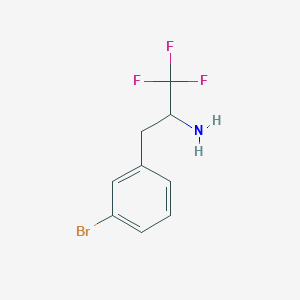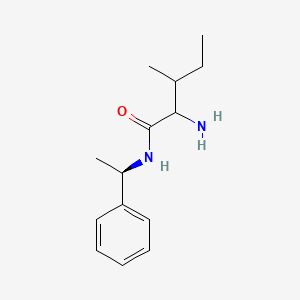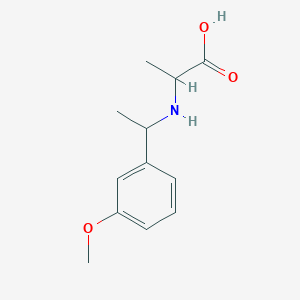
(3S)-2-methylthiolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-2-Methylthiolan-3-ol is an organic compound characterized by a thiol group attached to a thiolane ring. This compound is known for its distinctive sulfurous odor, which makes it a significant component in flavor and fragrance industries. It is naturally found in certain foods and beverages, contributing to their unique aromas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-methylthiolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-propanedithiol with a suitable base, such as sodium hydroxide, to induce cyclization and form the thiolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-2-Methylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Regenerated thiol.
Substitution: Alkyl or acyl derivatives of the thiolane ring.
Wissenschaftliche Forschungsanwendungen
(3S)-2-Methylthiolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying thiol chemistry.
Biology: Investigated for its role in biological systems, particularly in enzymatic reactions involving thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Widely used in the flavor and fragrance industry to impart sulfurous notes to food and beverages.
Wirkmechanismus
The mechanism of action of (3S)-2-methylthiolan-3-ol involves its interaction with various molecular targets:
Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, influencing redox balance in biological systems.
Enzyme Inhibition: It can inhibit certain enzymes by binding to active site cysteine residues, affecting their catalytic activity.
Antioxidant Activity: The thiol group can scavenge reactive oxygen species, providing antioxidant protection.
Vergleich Mit ähnlichen Verbindungen
(3R)-2-Methylthiolan-3-ol: The enantiomer of (3S)-2-methylthiolan-3-ol, differing in its spatial configuration.
2-Methylthiolane: Lacks the hydroxyl group, resulting in different chemical properties.
3-Methylthiolane-2-thiol: Similar structure but with a different substitution pattern.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its odor profile and reactivity. Its thiol group makes it highly reactive in redox and substitution reactions, distinguishing it from other thiolane derivatives.
Eigenschaften
Molekularformel |
C5H10OS |
|---|---|
Molekulargewicht |
118.20 g/mol |
IUPAC-Name |
(3S)-2-methylthiolan-3-ol |
InChI |
InChI=1S/C5H10OS/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3/t4?,5-/m0/s1 |
InChI-Schlüssel |
HAUQWGSXLBQNPN-AKGZTFGVSA-N |
Isomerische SMILES |
CC1[C@H](CCS1)O |
Kanonische SMILES |
CC1C(CCS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


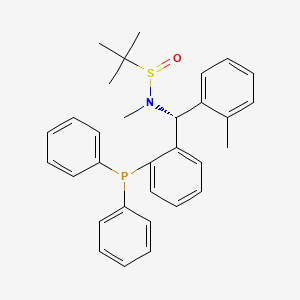
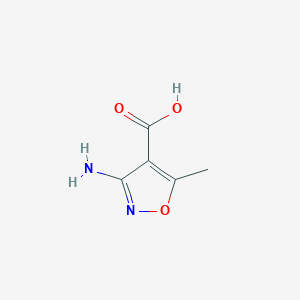
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)

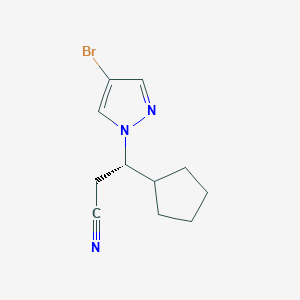
![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)
